2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
Description
The compound 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a structurally complex molecule featuring multiple pharmacologically relevant moieties. Its core structure includes:
- A 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group, known for enhancing metabolic stability and binding affinity in drug design .
- A 4,6-dimethyl-2-oxopyridin-1(2H)-yl fragment, which contributes to hydrogen-bonding interactions and structural rigidity .
- An N-(4-ethylphenyl)acetamide side chain, a common motif in bioactive molecules targeting enzymes or receptors .
The bromophenyl and oxadiazole groups may enhance lipophilicity and bioavailability, while the acetamide moiety could facilitate target binding through hydrogen-bonding interactions .
Properties
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN4O3/c1-4-17-5-11-20(12-6-17)27-21(31)14-30-16(3)13-15(2)22(25(30)32)24-28-23(29-33-24)18-7-9-19(26)10-8-18/h5-13H,4,14H2,1-3H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPOROUHZFRSKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data and case studies.
Synthesis and Structural Characteristics
The synthesis of the compound involves several steps including the formation of the oxadiazole and subsequent modifications to introduce the pyridine and acetamide moieties. The structural integrity is maintained through intramolecular hydrogen bonding and π–π interactions between aromatic rings, which contribute to its stability and biological activity .
Crystallographic Data
The crystallographic analysis reveals that the molecule is roughly planar with a mean deviation of 0.159 Å from the mean plane. This planarity is crucial for its biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C20H22BrN3O2 |
| Molecular Weight | 404.31 g/mol |
| Crystal System | Monoclinic, P21 |
| Temperature (K) | 293 |
| Space Group | P21 |
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to our target compound demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Minimum Inhibitory Concentration (MIC) Values:
- Bacillus subtilis: MIC = 75 µg/mL
- Escherichia coli: MIC = <125 µg/mL
- Pseudomonas aeruginosa: MIC = 150 µg/mL
These results suggest a promising potential for our compound in treating bacterial infections.
Anticancer Activity
The oxadiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that certain analogs can inhibit cancer cell proliferation effectively. For example, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Case Study:
In a study evaluating the anticancer efficacy of related oxadiazole compounds:
- Compound A: IC50 = 18.4 µM against A549 lung adenocarcinoma cells.
- Compound B: IC50 = 24.5 µM against MCF-7 breast cancer cells.
These findings indicate that modifications to the oxadiazole structure can enhance cytotoxicity against cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Oxadiazole Ring: Essential for antimicrobial and anticancer activities.
- Bromophenyl Group: Enhances lipophilicity and may improve membrane permeability.
- Pyridine Moiety: Contributes to electron delocalization which is critical for biological interaction.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds featuring oxadiazole and pyridine derivatives exhibit significant anticancer properties. For instance, related oxadiazole derivatives have shown promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .
Antimicrobial Properties
Compounds similar to 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide have been evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. These studies suggest that the incorporation of oxadiazole rings enhances the antibacterial efficacy of the compounds .
Enzyme Inhibition
The compound has potential as an inhibitor of lipoxygenase enzymes, which are implicated in inflammatory processes. Research into similar structures has demonstrated their ability to modulate inflammatory responses by inhibiting these enzymes, suggesting that this compound may have therapeutic applications in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study focusing on the synthesis and evaluation of oxadiazole derivatives found that specific modifications to the structure significantly increased cytotoxicity against cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma) with growth inhibition percentages exceeding 70% in some cases . This indicates that structural features similar to those in 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide could enhance anticancer activity.
Case Study 2: Antimicrobial Screening
In another investigation, a series of oxadiazole derivatives were synthesized and screened for antibacterial activity against various strains. The results showed that certain derivatives exhibited significant inhibition zones against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria . The presence of bromine in the structure was noted to enhance activity.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
2.1. Formation of the 1,2,4-Oxadiazole Ring
The oxadiazole moiety is constructed through cyclization of a nitrile oxide with an amidoxime precursor. This step typically employs tetrahydrofuran (THF) as a solvent at 60–80°C , yielding the intermediate 3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl group .
2.2. Coupling to the Pyridinone Core
The oxadiazole intermediate is coupled to a 4,6-dimethyl-2-oxopyridin-1(2H)-yl scaffold using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This reaction proceeds in dichloromethane (DCM) under inert atmosphere, achieving yields of ~75% .
2.3. Acetamide Functionalization
The final step involves reacting the pyridinone-oxadiazole intermediate with 4-ethylaniline in the presence of acetic anhydride , forming the acetamide group. This step is monitored via ¹H NMR to confirm the disappearance of the aniline proton signal at δ 6.8–7.2 ppm .
3.1. Oxadiazole Ring-Opening Reactions
The 1,2,4-oxadiazole ring undergoes hydrolysis in 6M HCl at reflux to yield a diamide derivative. This reaction is critical for modifying the compound’s bioactivity profile:
3.2. Bromophenyl Cross-Coupling
The 4-bromophenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis in dimethylformamide (DMF) . For example, coupling with phenylboronic acid produces a biaryl derivative, enhancing lipophilicity .
3.3. Acetamide Hydrolysis
Under basic conditions (NaOH, 10%) , the acetamide group hydrolyzes to a carboxylic acid, forming 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetic acid . This reaction is confirmed by IR spectroscopy (loss of amide C=O stretch at 1650 cm⁻¹ ) .
Stability Under Environmental Conditions
The compound demonstrates stability in neutral aqueous solutions but degrades in UV light (λ = 254 nm ), forming a de-brominated byproduct. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (pH 2) | Oxadiazole ring hydrolysis | 12 hours |
| Basic (pH 10) | Acetamide hydrolysis | 8 hours |
| UV Light | C-Br bond cleavage | 48 hours |
Comparison with Similar Compounds
Key Findings:
Heterocyclic Influence: The target compound’s 1,2,4-oxadiazole ring distinguishes it from triterpenoids like Zygocaperoside () but aligns with synthetic bioactive molecules. Oxadiazoles are superior to simpler heterocycles (e.g., pyrazoles) in metabolic stability . Compared to the hexapeptide-based acetamides in , the target compound lacks peptide linkages but shares the acetamide functional group, which is critical for target engagement .
This contrasts with the dimethylphenoxy groups in , which prioritize steric bulk over electronic effects . The 4-ethylphenyl side chain may confer moderate lipophilicity, balancing solubility and membrane permeability.
Hydrogen-Bonding Patterns: The pyridinone carbonyl and acetamide NH in the target compound likely form strong hydrogen bonds with biological targets, akin to the hydroxyl groups in Zygocaperoside () . Graph set analysis () predicts that the oxadiazole N-atoms could participate in weaker C–H···N interactions, influencing crystal packing or solubility .
Synthetic and Analytical Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
